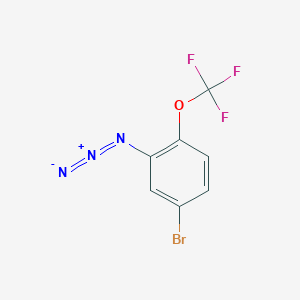
2-Azido-4-bromo-1-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-4-bromo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3N3O It is a derivative of benzene, featuring azido, bromo, and trifluoromethoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromo-1-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of 1-(trifluoromethoxy)benzene followed by azidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The azidation step involves the substitution of a suitable leaving group with an azide ion, often using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures for handling azides and brominated compounds.
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Coupling Reactions: The bromo group allows for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which can introduce various substituents to the benzene ring.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Azidation: Sodium azide in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Amines or other nitrogen-containing derivatives.
Coupling: Various substituted benzene derivatives.
Reduction: 2-Amino-4-bromo-1-(trifluoromethoxy)benzene.
Aplicaciones Científicas De Investigación
2-Azido-4-bromo-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Azido-4-bromo-1-(trifluoromethoxy)benzene is largely dependent on the specific reactions it undergoes. The azido group can participate in click chemistry reactions, forming stable triazole rings. The bromo group allows for cross-coupling reactions, facilitating the formation of carbon-carbon bonds. These reactions are often catalyzed by transition metals like palladium, which facilitate the formation and breaking of bonds through oxidative addition and reductive elimination processes.
Comparación Con Compuestos Similares
1-Azido-4-bromobenzene: Similar structure but lacks the trifluoromethoxy group.
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the azido group.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Contains a fluorine substituent instead of an azido group.
Uniqueness: 2-Azido-4-bromo-1-(trifluoromethoxy)benzene is unique due to the presence of both azido and trifluoromethoxy groups, which impart distinct reactivity and properties. The azido group is highly reactive and useful in click chemistry, while the trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H3BrF3N3O |
|---|---|
Peso molecular |
282.02 g/mol |
Nombre IUPAC |
2-azido-4-bromo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3BrF3N3O/c8-4-1-2-6(15-7(9,10)11)5(3-4)13-14-12/h1-3H |
Clave InChI |
SOBNIKXSMJPDHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)N=[N+]=[N-])OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















